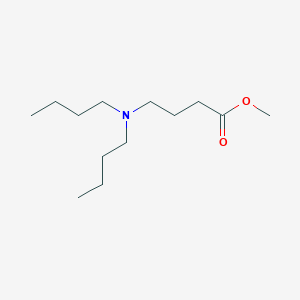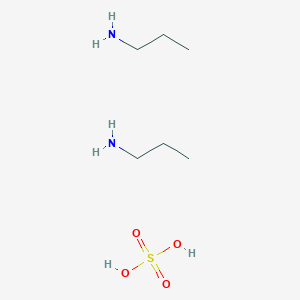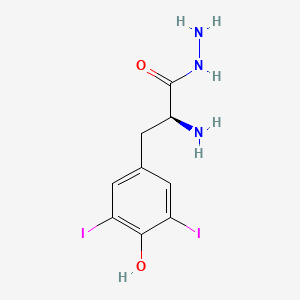
(2-Methylpropyl)(propan-2-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpropyl)(propan-2-yl)mercury is an organomercury compound characterized by the presence of two alkyl groups attached to a mercury atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)(propan-2-yl)mercury typically involves the reaction of mercury salts with organometallic reagents. One common method is the reaction of mercury(II) chloride with isobutylmagnesium bromide and isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: (2-Methylpropyl)(propan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and corresponding alkyl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and alkyl groups.
Substitution: The mercury atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury oxides and alkyl derivatives.
Reduction: Elemental mercury and alkyl groups.
Substitution: Various organomercury compounds with different functional groups.
科学的研究の応用
(2-Methylpropyl)(propan-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylpropyl)(propan-2-yl)mercury involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymatic activity and cellular processes. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Similar Compounds:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed as a fungicide and antiseptic.
Uniqueness: this compound is unique due to its specific alkyl groups, which influence its chemical reactivity and biological interactions. Compared to other organomercury compounds, it may exhibit distinct toxicological profiles and applications.
特性
| 78226-14-9 | |
分子式 |
C7H16Hg |
分子量 |
300.79 g/mol |
IUPAC名 |
2-methylpropyl(propan-2-yl)mercury |
InChI |
InChI=1S/C4H9.C3H7.Hg/c1-4(2)3;1-3-2;/h4H,1H2,2-3H3;3H,1-2H3; |
InChIキー |
BUMNHEGYFAVCIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Hg]C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









